2-hydroxyethyl Methyl Carbonate

Description

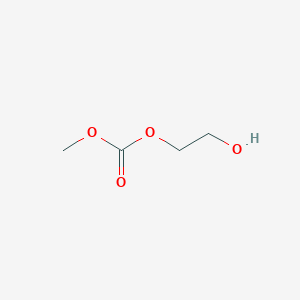

Structure

3D Structure

Properties

CAS No. |

106729-72-0 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

2-hydroxyethyl methyl carbonate |

InChI |

InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |

InChI Key |

JJRXNONHGBNFSK-UHFFFAOYSA-N |

SMILES |

COC(=O)OCCO |

Canonical SMILES |

COC(=O)OCCO |

Origin of Product |

United States |

Contextualization Within Green Chemistry and Sustainable Processes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical manufacturing. 2-hydroxyethyl methyl carbonate plays a notable role in this context, primarily as a key intermediate in the sustainable synthesis of dimethyl carbonate (DMC).

DMC is recognized as a green reagent and solvent, offering a non-toxic alternative to hazardous compounds like phosgene (B1210022) and dimethyl sulfate (B86663) in methylation and carbonylation reactions. The synthesis of DMC via the transesterification of ethylene (B1197577) carbonate with methanol (B129727) is a prominent green route, and this compound is a crucial intermediate in this process. evitachem.comresearchgate.net This pathway avoids the use of toxic materials and corrosive conditions associated with older methods. evitachem.com

The production of DMC from ethylene carbonate and methanol often employs heterogeneous catalysts such as basic metal oxides and zeolites. evitachem.comresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. The formation of this compound during this reaction is a key mechanistic step that enables the efficient conversion to the desired green product, DMC.

Significance As a Key Intermediate in Organic Carbonate Synthesis

The primary significance of 2-hydroxyethyl methyl carbonate lies in its role as a transient species in the synthesis of other organic carbonates. Its bifunctional nature allows it to participate in a variety of reactions, making it a versatile intermediate.

The most well-documented role of this compound is in the transesterification of ethylene (B1197577) carbonate with methanol (B129727) to produce dimethyl carbonate (DMC) and ethylene glycol. In this reaction, methanol attacks the carbonyl carbon of ethylene carbonate, leading to the ring-opening of the cyclic carbonate and the formation of this compound. researchgate.net This intermediate then reacts further to yield DMC. The efficiency of this process is often dependent on the catalyst and reaction conditions used, which are optimized to favor the formation and subsequent conversion of the this compound intermediate.

The following table summarizes research findings on the synthesis of dimethyl carbonate from ethylene carbonate and methanol, a process in which this compound is a key intermediate.

| Catalyst | Methanol/EC Molar Ratio | Temperature (°C) | Time (h) | DMC Selectivity (%) | EC Conversion (%) |

| Ce0.6Sr0.4 | 8 | 150 | 5 | 87 | 82 |

| NaZSM-5 | 8 | 70 | 3 | 97 | 77 |

This data is sourced from a study on NaZSM-5-catalyzed dimethyl carbonate synthesis and research on Ce-Sr catalysts. researchgate.net

Beyond its role in DMC synthesis, this compound can also be formed during the synthesis of other specialized carbonates. For example, it has been identified in the reaction mixture during the synthesis of 4-(2-hydroxyethyl)morpholine methyl carbonate from 4-(2-hydroxyethyl)morpholine and dimethyl carbonate. prepchem.com

Role and Research Context in Electrolyte Chemistry and Interfacial Science

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to produce this compound from readily available and economical precursors. These routes are often part of a larger process for creating more complex and industrially significant chemicals.

The synthesis of this compound from precursors such as urea (B33335) and ethylene (B1197577) glycol is not a direct, single-step reaction. Instead, it is a crucial intermediate step in a widely adopted two-step process for producing dimethyl carbonate (DMC). researchgate.netrsc.org

The first step involves the reaction of urea with ethylene glycol to produce ethylene carbonate (EC) and ammonia. researchgate.netrsc.org Mechanistic studies have shown that this transformation proceeds via the formation of 2-hydroxyethyl carbamate (B1207046) as an intermediate. researchgate.net This initial reaction is typically conducted under reduced pressure to facilitate the removal of ammonia, driving the reaction towards the formation of ethylene carbonate. rsc.orgresearchgate.net

Step 1: Urea + Ethylene Glycol → Ethylene Carbonate + Ammonia rsc.orgStep 2: Ethylene Carbonate + Methanol (B129727) ⇌ this compound ⇌ Dimethyl Carbonate + Ethylene Glycol

This two-step approach, utilizing inexpensive raw materials like urea and ethylene glycol, represents an environmentally benign route for chemical production. researchgate.net

The efficiency of the transesterification reaction to form this compound and subsequently dimethyl carbonate is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize yield and selectivity.

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity under mild reaction conditions. For the transesterification of ethylene carbonate with methanol, various homogeneous basic catalysts are effective. These include alkali metal compounds such as sodium methoxide (B1231860) (NaOCH₃), potassium hydroxide (B78521) (KOH), and lithium hydroxide (LiOH). google.com

The general mechanism involves the activation of methanol by the basic catalyst to form a methoxide anion. This strong nucleophile then attacks the carbonyl carbon of ethylene carbonate, leading to the ring-opening of the carbonate and the formation of the this compound intermediate.

Recently, potassium imidazole (B134444) (KIm) has been identified as a particularly effective and stable homogeneous catalyst. rsc.org In the transesterification of a similar cyclic carbonate (propylene carbonate) with methanol, KIm enabled the reaction to reach equilibrium in just three minutes, demonstrating superior performance compared to many previously reported catalysts. rsc.org While highly active, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can complicate purification and increase operational costs. google.com

Heterogeneous catalysts, being in a different phase from the reactants, offer a significant advantage in terms of easy separation and reusability, which is crucial for industrial applications. google.com A wide array of solid catalysts has been developed for the transesterification of ethylene carbonate with methanol.

These catalysts typically possess basic sites, acidic sites, or a combination of both (bifunctional), which are crucial for the reaction mechanism. Basic sites activate methanol, while Lewis acid sites can activate the carbonyl group of ethylene carbonate. researchgate.netresearchgate.net

Several classes of heterogeneous catalysts have shown high efficacy:

Metal Oxides: Simple and mixed metal oxides are widely used. Zinc oxide (ZnO) is a classic catalyst for this process. researchgate.net More complex systems like ceria-strontium oxides (CeₓSr₁₋ₓO₂) and zinc-aluminum-iron oxides have also been developed, with their activity linked to the density of acid-base sites. google.comresearchgate.net

Supported Catalysts: Active species can be supported on high-surface-area materials. For example, potassium supported on magnesium oxide (K/MgO) and potassium fluoride (B91410) on zinc-aluminum-iron oxides are effective systems. google.comresearchgate.net

Zeolites and Molecular Sieves: The structural properties and tunable acidity/basicity of zeolites make them attractive catalysts. NaZSM-5 and titanium silicate (B1173343) (TS-1) exchanged with potassium carbonate have demonstrated high activity and selectivity in the synthesis of DMC from ethylene carbonate and methanol. researchgate.netrsc.org

The performance of various heterogeneous catalysts is summarized in the table below.

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| ZnO | Reduced pressure | Highly active and selective for the two-step DMC synthesis from urea and EG. | rsc.orgresearchgate.net |

| Ce₀.₆Sr₀.₄O₂ | 150°C, 5 h, Methanol/EC ratio = 8 | Achieved 82% ethylene carbonate conversion with 87% selectivity to DMC. Activity is related to basic and acidic sites. | researchgate.net |

| NaZSM-5 | Mild conditions | Efficient catalyst achieving 77% DMC yield and 97% selectivity. | researchgate.net |

| K₂CO₃-exchanged TS-1 | Not specified | Excellent heterogeneous catalyst for the ester exchange reaction between ethylene carbonate and methanol. | rsc.org |

| Mg–Al hydrotalcite | Not specified | Gives high yield of dimethyl carbonate, especially with low Al concentration. | researchgate.net |

Catalytic Systems for Optimized this compound Synthesis

Role as an Intermediate in Transesterification Reactions

The significance of this compound lies primarily in its role as a transient, yet essential, intermediate in the synthesis of other valuable chemicals.

The transesterification of ethylene carbonate with methanol is the cornerstone of a major industrial route to produce dimethyl carbonate, a green reagent and solvent. In this reaction, this compound is the pivotal intermediate species. researchgate.net

The reaction mechanism is initiated by the deprotonation of methanol by a catalyst (typically basic) to form a nucleophilic methoxide ion (CH₃O⁻). This methoxide ion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the ethylene carbonate molecule. This attack results in the cleavage of one of the C-O bonds in the cyclic ester, opening the ring and forming an anionic intermediate. This intermediate is subsequently protonated, often by another methanol molecule, to yield this compound.

Mechanistic Analysis of Intermediate Formation Pathways

Understanding the mechanisms governing the formation and consumption of this compound is essential for optimizing reaction efficiency, maximizing the yield of desired products, and designing effective catalytic systems. The following sections delve into the kinetic studies, the influence of various reaction parameters, and the role of catalysts in the formation pathway of this key intermediate.

Kinetic Studies of Transesterification Reactions

Kinetic studies are fundamental to elucidating the reaction mechanism and quantifying the rates of formation and consumption of intermediates like this compound. The transesterification of ethylene carbonate with methanol is a reversible reaction, and its kinetic behavior is crucial for reactor design and process optimization. frontiersin.org

Research into the transesterification of cyclic carbonates, such as propylene (B89431) carbonate (a close analog to ethylene carbonate), reveals that the reaction proceeds through a two-step mechanism involving a hydroxyalkyl methyl carbonate intermediate. rsc.org Kinetic models based on a simple two-step power law have been found to represent the experimental data effectively. rsc.org In this model, the first step is the formation of the intermediate (this compound), and the second step is its subsequent reaction with methanol to form dimethyl carbonate.

Concentration-time profiles from these studies typically show that the concentration of the reactant (ethylene carbonate) decreases over time, while the concentrations of the final products (dimethyl carbonate and ethylene glycol) increase. The concentration of the intermediate, this compound, first increases, reaches a maximum, and then decreases as it is converted into the final products. rsc.org

The activation energy (Ea) is a key parameter derived from kinetic studies, indicating the temperature sensitivity of the reaction rate. For analogous transesterification reactions, distinct activation energies are calculated for the forward and reverse reactions of each step, confirming the reversibility of the process. researchgate.net For example, in the transesterification of dimethyl carbonate with ethanol, the forward activation energy for the first step is lower than that of the second, indicating different energy barriers for the formation and consumption of the intermediate. researchgate.net A similar pattern is expected for the ethylene carbonate system, where the ring-opening of ethylene carbonate to form this compound has a different kinetic profile than the subsequent transesterification to dimethyl carbonate.

Influence of Reaction Conditions on Intermediate Formation

Methanol to Ethylene Carbonate Molar Ratio: As the transesterification is an equilibrium-limited reaction, employing an excess of one reactant, typically methanol, can shift the equilibrium towards the products. The molar ratio of methanol to ethylene carbonate is a critical parameter. Studies have investigated ratios ranging from 4:1 to 12:1. researchgate.net While a large excess of methanol can enhance the conversion of ethylene carbonate, it also increases the energy required for downstream separation and recycling. An optimal molar ratio of 8:1 was identified for the Ce0.6Sr0.4 catalytic system, achieving high conversion and selectivity. researchgate.net In contrast, some advanced processes aim to operate at much lower molar ratios, preferably between 2:1 and 5:1, to improve process economics. googleapis.com

Reaction Time: The concentration of the this compound intermediate changes dynamically with reaction time. Initially, its concentration rises as ethylene carbonate is consumed. As the reaction progresses, the intermediate is converted to dimethyl carbonate, and its concentration begins to fall. The optimal reaction time depends on the catalyst activity and other reaction conditions, with typical studies reporting times in the range of 2 to 6 hours. researchgate.net

Influence of Reaction Conditions on Ethylene Carbonate (EC) Transesterification

| Parameter | Range Studied | Observation | Reference |

|---|---|---|---|

| Temperature | 100 - 180 °C | Higher temperature increases reaction rate. Optimal temperature for a Ce0.6Sr0.4 catalyst was 150°C. | researchgate.net |

| Temperature (catalyst-free) | 140 °C | Selectivity to this compound intermediate was ~54 mol% after 2 hours. | nih.gov |

| Methanol/EC Molar Ratio | 4:1 - 12:1 | Increasing the ratio shifts equilibrium, favoring product formation. An optimal ratio of 8:1 was found for one system. | researchgate.net |

| Methanol/EC Molar Ratio | 2:1 - 5:1 | Lower ratios are economically preferable to reduce separation costs. | googleapis.com |

| Reaction Time | 2 - 6 h | Intermediate concentration first increases, then decreases. Optimal time depends on other conditions. | researchgate.net |

Catalytic Effects on Intermediate Reactivity and Selectivity

Catalysts play a pivotal role in the synthesis of dimethyl carbonate by enhancing the rate of both the formation of this compound and its subsequent conversion. The choice of catalyst influences the reaction mechanism, activity, and selectivity. Both homogeneous and heterogeneous catalysts have been extensively studied.

Homogeneous Catalysts: Basic catalysts like alkali metal compounds are known to be effective. google.com For instance, sodium carbonate has been used, but research has shown that catalysts based on zirconium and titanium can offer better performance. google.com However, the use of homogeneous catalysts presents challenges in separation from the reaction mixture and catalyst recovery. researchgate.net

Heterogeneous Catalysts: Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for reuse. A wide variety of solid catalysts have been investigated:

Basic Oxides: Mixed metal oxides, such as a series of ceria-strontium (CexSr1−xO2) catalysts, have been shown to be effective. The activity of these catalysts is closely related to their basic and acidic site densities. researchgate.net The Ce0.6Sr0.4 catalyst, which exhibited the highest basicity and acidity, was the most effective in the series. researchgate.net

Zeolites and Molecular Sieves: Modified zeolites, such as Li/NaY and NaZSM-5, have demonstrated high efficiency. researchgate.net Li/NaY is believed to act as a dual-functional catalyst, with enhanced basicity and Lewis acidity contributing to its high activity. researchgate.net

Ion Exchange Resins: Macroreticular and gel-type ion exchange resins with tertiary amine or strongly acidic functional groups are also effective catalysts for this transesterification. googleapis.com

Simple Salts: Even simple, inexpensive salts like sodium chloride (NaCl) have been shown to catalyze the reaction effectively, acting as a Lewis base to facilitate the transesterification via an SN2 mechanism. researchgate.net

The catalyst's properties directly affect the reactivity of the this compound intermediate. A highly active catalyst will rapidly convert the intermediate to the final products, resulting in a low steady-state concentration of the intermediate. The selectivity towards dimethyl carbonate is a measure of the catalyst's efficiency in facilitating both reaction steps without promoting side reactions. For example, the Li/NaY catalyst can achieve up to 89% yield of dimethyl carbonate with 99% selectivity, indicating it is highly effective at converting the intermediate. researchgate.net

Comparison of Catalytic Systems for the Transesterification of Ethylene Carbonate with Methanol

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| Ce0.6Sr0.4 | Heterogeneous (Mixed Oxide) | 82% EC conversion and 87% DMC selectivity at 150°C. Activity linked to basic and acidic sites. | researchgate.net |

| NaCl | Homogeneous (Salt) | Acts as a Lewis base catalyst. Achieved a high turnover number (TON) of 770. | researchgate.net |

| NaZSM-5 | Heterogeneous (Zeolite) | Achieved 77% DMC yield and 97% selectivity under mild conditions. | researchgate.net |

| Li/NaY | Heterogeneous (Zeolite) | Up to 89% DMC yield with 99% selectivity. Acts as a dual functional (acid-base) catalyst. | researchgate.net |

| Zirconium/Titanium Oxides | Homogeneous/Heterogeneous | Reported to perform better than sodium carbonate. | google.com |

| Ion Exchange Resins | Heterogeneous (Polymer) | Effective at temperatures between 60-120°C. Includes resins with tertiary amine or acidic groups. | googleapis.com |

Degradation Pathways in Electrochemical Systems

In the context of lithium-ion batteries and other electrochemical cells, the electrolyte components are subjected to extreme potentials at the electrode surfaces, leading to their decomposition. While direct experimental studies on this compound are not extensively documented, its degradation mechanisms can be inferred from the well-understood behavior of related linear and cyclic carbonates, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and ethylene carbonate (EC).

Anodic Decomposition Mechanisms

At the positive electrode (cathode) during charging, electrolyte solvents undergo oxidation at high potentials. For this compound, the presence of both ether and carbonate functionalities, along with a primary alcohol, suggests multiple potential sites for oxidation.

Theoretical studies on similar carbonate solvents, like ethylene carbonate, suggest that the initial step of anodic decomposition is the loss of an electron to form a radical cation. nih.gov This radical cation is unstable and can undergo further reactions, including fragmentation to produce carbon dioxide (CO2) and other radical species. nih.gov For this compound, two primary oxidative decomposition pathways can be postulated:

Oxidation of the Carbonate Group: Similar to other linear carbonates, the carbonate moiety can be oxidized, leading to the formation of a radical cation. This can then decompose, potentially releasing CO2 and forming various radical fragments derived from the methyl and 2-hydroxyethyl groups.

Oxidation of the Hydroxyl Group: The primary alcohol group is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid functionality, with the release of protons. This process can be influenced by the cathode material and the operating potential. chemrxiv.org

The decomposition products at the anode are critical as they can influence the formation of a passivating layer known as the cathode electrolyte interphase (CEI), which affects the long-term stability and performance of the battery.

Table 1: Postulated Anodic Decomposition Products of this compound

| Precursor Molecule | Initial Step | Potential Decomposition Products |

| This compound | One-electron oxidation | CO2, methyl radical, 2-hydroxyethyl radical, various oxygenated radical species |

Cathodic Decomposition Mechanisms

At the negative electrode (anode), particularly those based on lithium metal or graphite (B72142), the electrolyte undergoes reduction. The reduction of carbonate solvents is a key process in the formation of the Solid Electrolyte Interphase (SEI).

For this compound, the reduction process is expected to involve the carbonate functional group. Studies on the reaction of dimethyl carbonate with metallic lithium have shown that the reaction is more complex than initially thought, leading to products such as lithium methyl carbonate, lithium methoxide, and lithium oxalate. nih.gov By analogy, the cathodic decomposition of this compound on a lithium or lithiated graphite anode could proceed via the following pathways:

One-Electron Reduction: The initial step is likely the acceptance of an electron to form a radical anion. This unstable species can then undergo further reactions.

Two-Electron Reduction: A two-electron reduction can lead to the cleavage of the carbonate C-O bond, resulting in the formation of lithium methyl carbonate and a 2-hydroxyethoxide radical, or other related species.

The presence of the hydroxyl group may also influence the reduction process, potentially participating in reactions with the highly reactive anode surface or with other decomposition products.

Participation in Solid Electrolyte Interphase (SEI) Layer Formation and Evolution

The decomposition products of this compound are expected to be key components of the SEI layer formed on the anode. The SEI is a complex, electronically insulating but ionically conducting layer that is crucial for preventing continuous electrolyte decomposition and ensuring the reversible cycling of lithium ions.

Research on electrolytes containing various carbonate solvents has shown that the SEI is composed of both inorganic and organic species. nih.gov The main organic components identified in SEI formed in carbonate-based electrolytes include lithium alkyl carbonates and polycarbonates. acs.org Therefore, it is highly probable that this compound contributes to the SEI through the incorporation of its decomposition products.

Table 2: Potential Contributions of this compound to the SEI Layer

| Decomposition Pathway | Potential SEI Component | Function in SEI |

| Cathodic Reduction | Lithium methyl carbonate | Organic component, influences ionic conductivity |

| Cathodic Reduction | Lithium 2-hydroxyethoxide | Inorganic/organic component, affects SEI stability |

| Reaction of hydroxyl group | Lithium alkoxides | Inorganic component, enhances passivation |

Chemical Reactivity and Derivatization Studies

The bifunctional nature of this compound, possessing both a carbonate ester and a primary alcohol, makes it a versatile building block for chemical synthesis.

One of the key reactions of carbonate esters is transesterification . This reaction involves the exchange of the alkoxy group of the ester with another alcohol. masterorganicchemistry.com In the case of this compound, the methyl carbonate group can react with other alcohols in the presence of an acid or base catalyst to form new carbonate esters. For example, reaction with a different alcohol (R-OH) would yield the corresponding 2-hydroxyethyl R-carbonate and methanol. This reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as removing one of the products. mdpi.com

The primary hydroxyl group of this compound can undergo typical reactions of alcohols. For instance, it can be esterified with carboxylic acids or their derivatives to form a new ester linkage. This allows for the introduction of various functional groups onto the molecule. An example is the reaction with methacryloyl chloride to produce a methacrylate (B99206) monomer that can then be polymerized. researchgate.net

Furthermore, the hydroxyl group can be a site for polymerization . For example, it can act as an initiator for ring-opening polymerization of cyclic esters or lactones. Copolymers can also be synthesized using 2-hydroxyethyl methacrylate, a related compound, which highlights the potential for creating polymers with pendant hydroxyl groups that can be further functionalized. cmu.eduutoronto.ca

Table 3: Examples of Derivatization Reactions of this compound

| Reaction Type | Reactant | Product |

| Transesterification | R-OH (another alcohol) | 2-hydroxyethyl R-carbonate + Methanol |

| Esterification | R-COOH (carboxylic acid) | Ester of this compound |

| Polymerization (as initiator) | Cyclic monomer (e.g., lactone) | Polymer with this compound end-group |

Computational and Theoretical Investigations of 2 Hydroxyethyl Methyl Carbonate Systems

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the electronic structure, reactivity, and energetic landscape of molecular systems. These approaches have been applied to the reaction systems that form 2-HEMC, shedding light on its fundamental chemical characteristics.

Electronic Structure Characterization and Reactivity Prediction

While direct, dedicated studies on the electronic structure of isolated 2-hydroxyethyl methyl carbonate are not extensively available, its properties can be inferred from computational investigations of the transesterification reaction between ethylene (B1197577) carbonate (EC) and methanol (B129727) (MeOH). In this reaction, 2-HEMC is a crucial intermediate species.

DFT calculations, such as those using the B3LYP functional, are employed to model the electron distribution, molecular orbitals, and electrostatic potential of the reacting species. The structure of 2-HEMC, featuring a polar carbonyl group, an ether-like linkage, and a terminal hydroxyl group, suggests a molecule with a significant dipole moment and multiple sites for electrostatic interactions. The highest occupied molecular orbital (HOMO) is likely localized around the oxygen atoms, particularly the hydroxyl and carbonyl oxygens, making them susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. This electronic configuration is fundamental to its reactivity, both in its formation and its subsequent conversion to dimethyl carbonate.

Table 1: Predicted Physicochemical Properties of Carbonate Molecules from Computational Models

This table presents representative data for common carbonate solvents to provide context for the expected properties of 2-HEMC.

| Compound | Property | Calculated Value | Computational Method |

|---|---|---|---|

| Ethylene Carbonate (EC) | Dipole Moment | ~5.3 D | DFT/B3LYP |

| HOMO-LUMO Gap | ~7.5 eV | DFT/B3LYP | |

| Dimethyl Carbonate (DMC) | Dipole Moment (cis-cis) | ~0.9 D | DFT/B3LYP |

| HOMO-LUMO Gap | ~8.1 eV | DFT/B3LYP | |

| This compound (2-HEMC) | Dipole Moment | (Expected to be high due to polar groups) | - |

| Reactivity | (Dual reactivity at hydroxyl and carbonyl sites) | - |

Reaction Mechanism Elucidation via Energy Profiles and Transition State Analysis

Quantum chemical studies have been pivotal in mapping the reaction pathway for the synthesis of dimethyl carbonate (DMC) from ethylene carbonate and methanol, a process in which 2-HEMC is the primary intermediate. These studies calculate the energy of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction.

The transesterification is generally understood to occur in two main steps:

Formation of 2-HEMC : Methanol attacks the carbonyl carbon of ethylene carbonate, leading to the ring-opening of EC and the formation of 2-HEMC.

Formation of DMC : A second methanol molecule reacts with 2-HEMC to produce dimethyl carbonate and ethylene glycol.

Computational studies using methods like B3LYP/6-311++G(df,p) have investigated two potential mechanisms for the first step: a one-step SN2-like substitution at the carbonyl carbon, and a two-step mechanism involving the formation of a tetrahedral intermediate. nih.gov The calculations reveal that the reactions proceed through concerted, asymmetric transition states. nih.gov Furthermore, these studies highlight the significant role of methanol association (dimers, trimers), showing that methanol associates are more reactive than monomers in the transesterification process. nih.gov

Thermodynamic parameters derived from these calculations, such as enthalpy (ΔH) and Gibbs Free Energy (ΔG), show that the formation of 2-HEMC is a crucial, often equilibrium-limited, step. The subsequent reaction to form DMC is typically more favorable. researchgate.net

Table 2: Calculated Thermodynamic Parameters for the First Step of Ethylene Carbonate Methanolysis (Formation of 2-HEMC)

Data adapted from quantum-chemical studies of the reaction EC + MeOH ⇌ 2-HEMC. Values can vary based on the specific methanol associate (monomer, dimer) involved.

| Reacting Species | Parameter | Calculated Value (kJ/mol) | Method |

|---|---|---|---|

| EC + Methanol Monomer | Enthalpy (ΔH) | ~10-15 | B3LYP/6-311++G(df,p) researchgate.net |

| Gibbs Free Energy (ΔG) | ~20-25 | ||

| EC + Methanol Dimer | Enthalpy (ΔH) | ~5-10 | |

| Gibbs Free Energy (ΔG) | ~25-30 |

Adsorption and Interfacial Interaction Energy Calculations

DFT calculations are used to determine the most stable adsorption geometries and the corresponding adsorption energies. For a molecule like 2-HEMC, adsorption on a surface like graphite (B72142) would be governed by a combination of van der Waals forces and electrostatic interactions. The presence of the hydroxyl group offers a site for stronger, more specific interactions, including potential hydrogen bonding with surface functional groups or other adsorbed species.

Studies on ethylene carbonate adsorption on surfaces like α-Al2O3 have shown that the molecule can adsorb in different orientations (e.g., parallel or perpendicular to the surface), with small charge transfers occurring between the molecule and the surface. acs.orgnih.gov It is expected that 2-HEMC would exhibit similar behavior, with its orientation influenced by the surface charge and the local electric field. The interaction energy would likely be stronger than that of less polar molecules like dimethyl carbonate due to its larger dipole moment and hydrogen bonding capability. This preferential adsorption could influence the composition of the solid electrolyte interphase (SEI) if 2-HEMC were present in a battery. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement quantum chemical studies by modeling the time-evolution of a large ensemble of molecules. This allows for the investigation of dynamic properties, solvation structures, and interfacial phenomena in the liquid phase, which is impossible with static quantum methods.

Solvation Dynamics and Solute-Solvent Interactions

In a liquid electrolyte, the way solvent molecules arrange themselves around ions (solvation) dictates the electrolyte's properties. MD simulations of carbonate-based electrolytes have extensively studied the solvation of lithium ions (Li⁺). researchgate.netrsc.org These simulations show that Li⁺ is typically coordinated by the carbonyl oxygen atoms of the carbonate molecules, forming a stable solvation shell.

For a system containing 2-HEMC, MD simulations would predict that both the carbonyl oxygen and the hydroxyl oxygen could participate in the solvation of Li⁺ ions. The presence of the flexible ethyl chain and the polar hydroxyl group would introduce additional complexity to the solvation structure compared to simpler carbonates like EC or DMC. The ability of 2-HEMC to form hydrogen bonds would also lead to strong solvent-solvent interactions, potentially influencing properties like viscosity and ionic conductivity. rsc.org

Simulations using polarizable force fields have shown that accurately capturing the electronic polarization of molecules is crucial for reproducing experimental transport properties. chemrxiv.org In a mixed electrolyte, a polar molecule like 2-HEMC would likely compete effectively with EC to be in the first solvation shell of Li⁺.

Table 3: Representative Li⁺ Solvation Properties in Carbonate Electrolytes from MD Simulations

This table shows typical data obtained from MD simulations of standard electrolytes. The values for an electrolyte containing 2-HEMC would depend on its concentration and interactions.

| Electrolyte System | Property | Typical Value | Source of Data |

|---|---|---|---|

| 1M LiPF₆ in EC:DMC | Li⁺ Coordination Number | ~4-5 | MD Simulations researchgate.net |

| Solvent Residence Time in Li⁺ Shell | 1-10 ns | MD Simulations nih.gov | |

| Li⁺ in Ternary Carbonates | Solvation Free Energy | Marginally affected by EC concentration | MD Simulations rsc.org |

Interfacial Dynamics at Electrode Surfaces

The interface between the electrode and the electrolyte is where critical electrochemical reactions, including the formation of the SEI, occur. MD simulations are essential for understanding the structure and dynamics of this region, often called the electric double layer.

Simulations of carbonate electrolytes at charged graphite surfaces reveal that an ordered layering of solvent molecules and ions forms, extending several nanometers from the surface. researchgate.net The composition of the layer closest to the electrode is highly dependent on the electrode potential. researchgate.net Polar molecules like ethylene carbonate are often enriched at charged surfaces compared to less polar molecules. researchgate.net

Given its high polarity and hydrogen-bonding capability, 2-HEMC would be expected to accumulate at charged electrode interfaces. Its orientation would be potential-dependent: at a negatively charged anode, the positive end of its dipole (associated with the ethyl-hydroxyl group) would likely orient towards the surface, while at a positive cathode, the carbonyl oxygen would be drawn to the surface. This preferential adsorption and specific orientation would make 2-HEMC a likely participant in initial SEI formation reactions if it were present during battery cycling. researchgate.net

Diffusion and Transport Phenomena within Electrolyte Matrices

This compound is a functionalized linear carbonate, distinguished by the presence of a hydroxyl (-OH) group. This feature is expected to significantly influence its behavior compared to common non-functionalized carbonate solvents like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC). The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can lead to stronger intermolecular interactions.

From a theoretical standpoint, the diffusion of a species within a liquid electrolyte is governed by several factors, including its molecular size and mass, the viscosity of the electrolyte medium, and the nature of its interactions with other components, particularly lithium ions (Li⁺) and the solvent molecules.

Expected Impact of the Hydroxyl Group on Diffusion:

The presence of the hydroxyl group in 2-HEMC is anticipated to have a dual effect on its diffusion. On one hand, the ability to form hydrogen bonds could lead to increased association with other polar molecules in the electrolyte, such as ethylene carbonate (EC), or with the anions. This increased interaction can effectively increase the hydrodynamic radius of the diffusing species, leading to a lower diffusion coefficient compared to a non-hydroxylated analogue like EMC.

Comparative Diffusion in Carbonate Electrolytes:

To contextualize the expected diffusion behavior of 2-HEMC, it is useful to consider the typical diffusion coefficients of standard lithium-ion battery electrolyte components. Molecular dynamics simulations have provided valuable insights into these values. For instance, in a common electrolyte formulation of 1 M LiPF₆ in a 3:7 mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC), the self-diffusion coefficients of the various species have been computed as a function of temperature. researchgate.net Generally, the solvent molecules (EC and EMC) exhibit the highest diffusion coefficients, followed by the anion (PF₆⁻), and then the lithium cation (Li⁺), which is typically strongly solvated and thus moves more slowly. researchgate.net

The following interactive table provides representative self-diffusion coefficients for common electrolyte species at room temperature, derived from computational studies. An estimated range for this compound is included for illustrative purposes, based on the theoretical considerations discussed.

Note: The diffusion coefficient for this compound is an estimate based on theoretical principles and has not been experimentally or computationally verified in published literature. The values for other species are representative ranges from computational studies.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-hydroxyethyl methyl carbonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of HEMC exhibits distinct signals corresponding to the different proton groups within the molecule. A publication on the synthesis of dimethyl carbonate via transesterification shows a ¹H NMR spectrum of the reaction mixture containing this compound. researchgate.net The key resonances are typically assigned as follows:

A singlet for the methyl protons (-OCH₃).

A triplet for the methylene (B1212753) protons adjacent to the carbonate oxygen (-OCH₂-).

A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

A singlet for the hydroxyl proton (-OH), which can sometimes be broad and its position can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying the unique carbon environments. researchgate.netmolbase.cn The expected chemical shifts are:

A signal for the methyl carbon (-OCH₃).

A signal for the methylene carbon bonded to the carbonate oxygen (-OCH₂-).

A signal for the methylene carbon bonded to the hydroxyl group (-CH₂OH).

A signal for the carbonyl carbon of the carbonate group (C=O).

These NMR techniques are not only used for initial identification but are also vital in mechanistic studies, for instance, in tracking the progress of transesterification reactions where HEMC is an intermediate. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₃ | ~3.7 | Singlet |

| ¹H | -OCH₂- | ~4.2 | Triplet |

| ¹H | -CH₂OH | ~3.8 | Triplet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | -OCH₃ | ~55 | - |

| ¹³C | -OCH₂- | ~67 | - |

| ¹³C | -CH₂OH | ~61 | - |

| ¹³C | C=O | ~157 | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in this compound and is instrumental in monitoring reaction kinetics.

FTIR Spectroscopy: The FTIR spectrum of HEMC is characterized by strong absorption bands indicative of its key functional groups. The most prominent feature is the C=O stretching vibration of the carbonate group, typically observed in the region of 1740-1760 cm⁻¹. Other significant bands include:

A broad O-H stretching band from the hydroxyl group, usually centered around 3400 cm⁻¹.

C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ range.

C-O stretching vibrations, often appearing as strong bands in the 1000-1300 cm⁻¹ region. mdpi.com

In the context of lithium-ion battery research, FTIR is used to analyze the composition of the solid electrolyte interphase (SEI), where the decomposition products of carbonate solvents, including species related to HEMC, can be identified. mdpi.com For instance, the appearance of peaks around 1780 cm⁻¹ can be attributed to the C=O stretching of organolithium carbonates. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | -OH | ~3400 (broad) | FTIR |

| C-H Stretch | -CH₃, -CH₂- | 2800-3000 | FTIR, Raman |

| C=O Stretch | Carbonate | 1740-1760 | FTIR |

| C-O Stretch | Carbonate, Ether | 1000-1300 | FTIR |

| CO₃²⁻ Symmetric Stretch | Carbonate-related species | 1060-1100 | Raman |

Mass Spectrometry (MS) for Identification and Degradation Product Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation patterns, which is crucial for its identification in complex mixtures and for studying its degradation pathways. The molecular weight of this compound is 120.10 g/mol . nih.gov

When subjected to electron ionization (EI), the HEMC molecule will ionize to form a molecular ion ([M]⁺) at m/z 120. Subsequent fragmentation can lead to a series of daughter ions. While a specific mass spectrum for HEMC is not detailed in the provided search results, general fragmentation patterns for similar carbonate esters can be inferred. docbrown.infonist.gov Common fragmentation pathways would likely involve the loss of:

A methoxy (B1213986) radical (•OCH₃) to give a peak at m/z 90.

A formaldehyde (B43269) molecule (CH₂O) from the hydroxyethyl (B10761427) side chain.

A carbon dioxide molecule (CO₂).

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective combination for separating HEMC from other components in a mixture and then identifying it based on its mass spectrum. rsc.org This is highly relevant in the analysis of electrolyte solutions from aged lithium-ion batteries, where a variety of solvent degradation products are present.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential chromatographic techniques for the separation, quantification, and purity assessment of this compound.

Gas Chromatography (GC): Due to its volatility, HEMC is well-suited for GC analysis. prepchem.com A capillary GC column, often with a polar stationary phase, can be used to separate HEMC from other volatile compounds like its parent reactants (e.g., ethylene (B1197577) carbonate, methanol) and other byproducts. prepchem.comnih.gov Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative information (concentration) and qualitative identification. researchgate.net The purity of a synthesized batch of HEMC can be readily determined by the relative peak area of the main component in the chromatogram. prepchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for analyzing less volatile degradation products or for samples in a non-volatile matrix. ambeed.com Reversed-phase HPLC, with a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727), can be employed. A refractive index detector (RID) or a UV detector (if the analyte has a chromophore or is derivatized) can be used for detection. HPLC is also used for the quality control of HEMC, ensuring it meets the required purity specifications for its intended application. ambeed.com

X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS) for Interfacial Layer Characterization

In the context of its application in lithium-ion batteries, the characterization of the solid electrolyte interphase (SEI) formed from the decomposition of electrolytes containing this compound is critical. X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS) are powerful surface-sensitive techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the top few nanometers of a material's surface. nih.govresearchgate.net When analyzing an electrode surface that has been in contact with an HEMC-containing electrolyte, XPS can identify the various carbon, oxygen, and lithium species that constitute the SEI layer. nih.govosti.gov

The C 1s spectrum can reveal the presence of different carbon environments, such as C-C/C-H (adventitious carbon), C-O (ethers and alcohols), and C=O or CO₃²⁻ (carbonates). mdpi.com The decomposition of HEMC would contribute to the C-O and carbonate signals.

The O 1s spectrum helps to distinguish between different oxygen-containing functional groups, such as metal oxides, carbonates (Li₂CO₃), and organic species (R-O-C=O, R-OH). researchgate.net

Analysis of the Li 1s spectrum can identify the presence of lithium salts like LiF and Li₂CO₃, which are common SEI components. osti.gov

By examining the XPS spectra at different stages of battery cycling, the evolution and stability of the SEI layer derived from HEMC can be studied. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to probe the electrochemical properties of a system, including the resistance and capacitance of the SEI layer. By applying a small AC voltage perturbation over a range of frequencies, an impedance spectrum is generated. This spectrum can be modeled with an equivalent circuit to extract parameters such as:

SEI resistance (R_SEI): This represents the ionic resistance of the SEI layer. A stable and effective SEI should have a relatively low and constant R_SEI over cycling. Changes in the composition and thickness of the SEI, potentially involving HEMC-derived species, will be reflected in the R_SEI value.

SEI capacitance (C_SEI): This is related to the dielectric properties and thickness of the SEI layer.

EIS is crucial for evaluating the performance implications of using HEMC as an electrolyte component, as the properties of the resulting SEI directly impact battery performance metrics like cycle life and rate capability.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Production

The synthesis of dialkyl carbonates, such as dimethyl carbonate (DMC), often involves the transesterification of ethylene (B1197577) carbonate (EC) with an alcohol like methanol (B129727), a reaction in which 2-hydroxyethyl methyl carbonate is a key intermediate. researchgate.net Future research is intensely focused on developing highly efficient, selective, and reusable catalysts to make this process more sustainable and economically viable.

Researchers are exploring a wide array of catalytic systems, moving away from traditional homogeneous catalysts towards more environmentally friendly heterogeneous options. These include:

Mixed Metal Oxides: Catalysts like Ce₀.₆Sr₀.₄ have demonstrated high efficacy, with studies focusing on optimizing reaction conditions such as temperature, catalyst dose, and reactant molar ratios to maximize DMC yield and EC conversion. researchgate.net The activity of these catalysts is closely linked to their acidic and basic properties, as well as their surface area. researchgate.net

Zeolites: NaZSM-5 zeolite has been identified as an efficient heterogeneous catalyst for DMC synthesis, achieving high yields and selectivity under mild conditions. researchgate.net Its dual functionality allows it to be easily recovered and reused multiple times without significant loss of activity, highlighting a green synthetic route. researchgate.net

Basic Catalysts: Novel solid basic catalysts, such as α-KMgPO₄, are being developed for the transesterification of DMC with various alcohols. mdpi.com These catalysts are attractive due to their low cost, high activity, and stability, completing reactions in minutes with high conversion rates. mdpi.com

Simple Salts: Even common salts like sodium chloride (NaCl) have been shown to effectively catalyze the transesterification of EC with methanol, acting as a Lewis base. researchgate.net

The table below summarizes the performance of various catalytic systems in reactions involving the formation of dialkyl carbonates, which inherently proceed via the this compound intermediate.

| Catalyst System | Reactants | Key Findings/Performance Metrics | Reference |

|---|---|---|---|

| Ce₀.₆Sr₀.₄ | Ethylene Carbonate + Methanol | 87% DMC selectivity and 82% EC conversion at 150°C. | researchgate.net |

| NaZSM-5 Zeolite | Ethylene Carbonate + Methanol | 77% DMC yield and 97% selectivity under mild conditions. Reusable for at least six cycles. | researchgate.net |

| α-KMgPO₄ | n-octanol + Dimethyl Carbonate | 97.5% conversion of n-octanol in 10 minutes with >99% selectivity to the asymmetric carbonate. | mdpi.com |

| Sodium Chloride (NaCl) | Ethylene Carbonate + Methanol | Acts as an effective Lewis base catalyst for transesterification. | researchgate.net |

| KATriz/Al₂O₃ | Dimethyl Carbonate + Ethanol | Selectivity for diethyl carbonate (DEC) reached 91%; selectivity for ethyl methyl carbonate (EMC) reached 99% by varying reactant ratios. | rsc.org |

Future work in this area aims to further enhance catalyst stability, reduce production costs, and develop systems that operate under even milder conditions, contributing to the green chemistry profile of carbonate synthesis. mdpi.com

Strategies for Mitigating Electrolyte Degradation in Advanced Battery Technologies

In lithium-ion batteries (LIBs), the electrolyte, typically a mixture of organic carbonates like ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), is prone to degradation. bas.bgosti.gov The reaction of EC with trace amounts of water or alcohol impurities can lead to the formation of compounds like this compound. bas.bg This degradation is a significant contributor to capacity fade, increased internal resistance, and safety concerns. bas.bgresearchgate.net

Current research is heavily invested in understanding and mitigating these degradation pathways to improve the lifetime and performance of next-generation batteries, particularly those with high-energy, nickel-rich cathodes. researchgate.netchemrxiv.org Key strategies include:

Development of EC-Free Electrolytes: Since EC is often identified as a primary culprit in interfacial degradation at the cathode, a major research thrust is the development of EC-free electrolytes. researchgate.netchemrxiv.org Formulations using solvents like ethyl methyl carbonate (EMC) with additives such as fluoroethylene carbonate (FEC) have shown promise. chemrxiv.orgresearchgate.net These systems can suppress the release of lattice oxygen from the cathode and reduce the formation of disruptive surface layers, leading to improved stability and capacity retention. researchgate.netchemrxiv.org

Electrolyte Additives: The use of specific additives is a critical strategy. Additives like lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI) can help form a stable solid-electrolyte interphase (SEI) on the electrodes, preventing direct contact between the reactive electrode materials and the bulk electrolyte. researchgate.net This SEI layer is crucial for battery longevity. researchgate.net

Solid-State Electrolytes: A long-term goal is to replace flammable liquid electrolytes altogether with solid-state electrolytes. electronicdesign.com While facing manufacturing and conductivity challenges, solid electrolytes promise to prevent many degradation reactions seen in liquid systems, enhancing safety and stability. electronicdesign.comacs.org

Surface Coatings: Applying protective coatings, such as lithium phosphate (B84403) (LPO), directly onto the cathode active material particles can stabilize them. acs.org This approach prevents direct reactions with the liquid electrolyte, inhibits detrimental phase transitions in the cathode structure, and reduces cracking, thereby improving cycle life. acs.org

Research in this field is increasingly focused on a holistic understanding of the entire cell, recognizing that degradation at one electrode can trigger issues at the other. chemrxiv.org Preventing the initial formation of degradation products like this compound is key to developing safer, longer-lasting batteries.

Exploration of this compound as a Building Block for Advanced Materials

The bifunctional nature of this compound, containing both a hydroxyl (-OH) group and a carbonate ester group, makes it an intriguing building block for the synthesis of advanced materials. The carbonate linkage, in particular, offers a handle for creating materials with designed degradability.

A significant area of exploration is in the field of polymers for biomedical applications. rsc.org Researchers are designing monomers that incorporate hydrolytically sensitive carbonate esters. While not using this compound directly, analogous structures like N-(2-Hydroxyethyl)acrylamide (HEAm) modified with ethyl or benzyl (B1604629) carbonate groups serve as a proof of concept. rsc.org These monomers can be polymerized via controlled methods like reversible addition–fragmentation chain transfer (RAFT) polymerization to create well-defined block copolymers. rsc.org

Key research findings and future directions include:

Degradable Polymeric Micelles: Block copolymers synthesized from these carbonate-containing monomers can self-assemble into micellar nanoparticles. rsc.org These micelles are capable of encapsulating hydrophobic drugs, such as the anti-cancer agent paclitaxel. The hydrolytically labile carbonate ester side chains allow the carrier to degrade over time, offering a potential mechanism for controlled drug release. rsc.org

Tunable Properties: The stability and drug-loading capacity of these materials can be tuned by altering the chemical structure of the carbonate side chain (e.g., ethyl vs. benzyl groups). rsc.org This allows for the rational design of polymer-based drug delivery systems tailored for specific applications.

Responsive Materials: The development of multifunctional nanomaterials from responsive block copolymers is a major goal. klinger-lab.de The challenge lies in creating synthetic pathways that allow for precise control over the polymer's molecular structure, enabling the incorporation of specific functional groups that respond to stimuli like pH, temperature, or enzymes. klinger-lab.de

The exploration of this compound and related structures as building blocks is a promising frontier in materials science, with the potential to yield novel, functional, and degradable polymers for high-value applications in medicine and beyond. mdpi.com

Integration of Multiscale Modeling and Experimental Approaches in Research

To accelerate progress in the fields of catalysis, battery technology, and materials science, researchers are increasingly integrating computational modeling with experimental work. This synergistic approach provides deeper insights into the behavior of molecules like this compound at various scales, from atomic interactions to macroscopic properties.

In Catalysis: Density Functional Theory (DFT) calculations are employed to elucidate reaction mechanisms. researchgate.net For instance, DFT can help understand how a catalyst like NaCl acts as a Lewis base or how the surface of a metal oxide interacts with reactants. researchgate.net This knowledge is crucial for designing new catalysts with improved activity and selectivity.

In Battery Electrolytes: Advanced physical models are used to simulate electrolyte decomposition and the formation and evolution of the solid-electrolyte interphase (SEI). researchgate.net These models, combined with experimental techniques like operando pressure measurements and post-mortem NMR studies, help unravel the complex cascade of degradation reactions within a battery. researchgate.netchemrxiv.org This integrated approach is essential for developing strategies to mitigate performance fade.

In Materials Science: Computational studies, including semi-empirical methods and DFT, are used to predict the most stable geometries of complex molecules and their interactions. mdpi.com In the context of polymer design, modeling can help predict how monomers like this compound might polymerize and how the resulting polymers will self-assemble into larger structures like micelles. klinger-lab.de

Multiscale modeling platforms can also be used to assess the environmental fate and potential human exposure to chemicals, covering both near-field and far-field scenarios. nih.gov This holistic view, from molecular design to life-cycle impact, represents the future of chemical research, where experimental synthesis and characterization are guided and amplified by powerful computational tools.

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxyethyl methyl carbonate in a laboratory setting?

Methodological Answer: The synthesis of this compound (CAS 106729-72-0) typically involves transesterification reactions . A validated approach includes reacting ethylene carbonate (CAS 96-49-1) with methanol (CAS 67-56-1) in the presence of a basic catalyst (e.g., potassium carbonate or sodium methoxide). Key steps:

Reaction Setup : Mix ethylene carbonate and methanol in a 1:2 molar ratio under inert atmosphere.

Catalysis : Add 1–5 wt% catalyst and heat to 60–80°C with continuous stirring for 6–12 hours.

Purification : Distill under reduced pressure to isolate the product (boiling point ~107°C; density ~1.01 g/cm³) .

Q. How should researchers safely handle this compound given its flammability?

Methodological Answer: Due to its classification as a flammable liquid (GHS Category 4) , adhere to the following protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected pre-use), chemical-resistant lab coats, and safety goggles. Use closed-loop glove removal to avoid skin contact .

- Ventilation : Conduct reactions in a fume hood to prevent vapor accumulation (flash point: ~23°C) .

- Storage : Keep in a cool, well-ventilated area away from ignition sources. Use grounded containers to mitigate static discharge risks .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups via peaks at ~1740 cm⁻¹ (C=O stretch of carbonate) and ~3400 cm⁻¹ (O-H stretch of hydroxyethyl group) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 121.04 (theoretical molecular weight: 120.104 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound via transesterification?

Methodological Answer: Yield variations often stem from catalyst efficiency or side reactions (e.g., hydrolysis of ethylene carbonate). To address this:

- Optimize Catalyst Loading : Test catalytic activity of alkali metal carbonates (e.g., K₂CO₃ vs. Cs₂CO₃) at 1–10 wt% to balance reactivity and byproduct formation .

- Control Moisture : Use anhydrous solvents and molecular sieves to minimize hydrolysis, which lowers ethylene carbonate conversion .

- Kinetic Monitoring : Employ in-situ FT-IR or GC-MS to track reactant consumption and intermediate formation .

Q. What computational methods are employed to study the reaction mechanisms of this compound formation?

Methodological Answer:

- Density Functional Theory (DFT) : Model the transesterification pathway to identify transition states and activation energies. For example, calculate the nucleophilic attack of methanol on ethylene carbonate, facilitated by base catalysts .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. ethanol) on reaction kinetics and selectivity .

- Thermodynamic Analysis : Compute Gibbs free energy changes (ΔG) to predict equilibrium conditions favoring carbonate formation over side products .

Q. How to analyze and interpret conflicting spectroscopic data in the characterization of this compound?

Methodological Answer: Contradictions in spectral data (e.g., unexpected O-H peaks in IR) may arise from impurities or solvent interactions . Mitigation strategies:

- Cross-Validation : Compare NMR/IR results with high-resolution MS to confirm molecular integrity .

- Solvent Effects : Re-run FT-IR in non-polar solvents (e.g., CCl₄) to suppress hydrogen bonding artifacts .

- Crystallography : If crystalline derivatives are obtainable, use X-ray diffraction to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.